molecular formula C16H14FN3O2 B3747563 N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide

N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide

Cat. No. B3747563
M. Wt: 299.30 g/mol
InChI Key: NAJYKRSYNOEDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide is a chemical compound that has been developed for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide has been shown to have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of COX-2. It has also been shown to have potential neuroprotective effects, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide in lab experiments is its potential biological activity. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, which may make it useful in a variety of experimental settings. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide. One area of future research is the exploration of its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another area of future research is the identification of its precise mechanism of action, which may help to improve its effectiveness and reduce potential side effects. Additionally, the development of new synthesis methods for this compound may help to improve its availability and reduce its cost.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide has been studied for its potential use in scientific research. This compound has been shown to have potential biological activity, including anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-[2-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-11-9-15(18-16(21)14-3-2-8-22-14)20(19-11)10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJYKRSYNOEDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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